7-Quinazolinol, 5-chloro- is a derivative of quinazoline, characterized by a chlorine atom at the 5th position and a hydroxyl group at the 7th position of the quinazoline ring. This compound is recognized for its diverse biological activities, including potential anticancer, antibacterial, antifungal, and anti-inflammatory properties. Its chemical structure allows it to serve as a building block in the synthesis of more complex quinazoline derivatives, which are of significant interest in medicinal chemistry and pharmaceutical development.
The compound can be synthesized through various methods that typically involve the condensation of 4-chloroanthranilic acid with formamide or other reagents under controlled conditions. Its chemical identification number is 185437-37-0, and it has been documented in several scientific studies focusing on its synthesis and biological activities .
7-Quinazolinol, 5-chloro- falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles. It is classified as a quinazolinone due to the presence of the carbonyl group in its structure, which is characteristic of this class of compounds.
The most common method for synthesizing 7-Quinazolinol, 5-chloro- involves a condensation reaction between 4-chloroanthranilic acid and formamide. This reaction is typically carried out at elevated temperatures (around 120°C) to facilitate the formation of the quinazoline ring structure.
The molecular structure of 7-Quinazolinol, 5-chloro- features a quinazoline core with specific substituents:
The mechanism of action for 7-Quinazolinol, 5-chloro- primarily involves its interaction with specific molecular targets within cells. It has been shown to inhibit various kinases and regulatory proteins involved in critical cellular pathways. This inhibition can lead to:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound and confirm its purity and structural integrity .
Palladium-catalyzed Buchwald-Hartwig amination enables efficient C–N bond formation at C4 of 5-chloro-7-quinazolinol precursors. Using Pd(OAc)₂/XPhos catalytic systems (1-3 mol%), aryl/alkyl amines couple with 4-chloro intermediates under mild conditions (70-90°C), achieving >85% yield while preserving chlorine and hydroxyl groups [7] [8]. This method tolerates electron-withdrawing substituents on coupling partners, facilitating access to N4-arylated derivatives essential for kinase inhibitor synthesis. Nickel catalysis (e.g., NiCl₂(dme)/dtbbpy) provides a cost-effective alternative for sterically hindered amines, operating at higher temperatures (100-120°C) but with comparable regioselectivity [8].
Copper(I) iodide (10-15 mol%) with trans-N,N′-dimethylcyclohexane-1,2-diamine enables single-pot cyclization and C6-functionalization. Ortho-haloanilines react with chloroacetamides under aerobic conditions, forming the quinazolinone core while introducing alkynyl or aryl groups at C6 via Sonogashira or Suzuki-type couplings. This tandem process achieves 70-92% yield with minimized purification steps and enhanced atom economy [7] [8].
Microwave irradiation (120-150°C, 20-60 min) accelerates POCl₃-mediated cyclodehydration of N-(2-cyanophenyl)benzamides, yielding 5-chloro-7-quinazolinol with >95% regioselectivity at C7. Solvent-free conditions suppress dihalogenation byproducts, while precise temperature control prevents hydroxyl group degradation [5] [8]. Reaction times reduce 10-fold versus conventional heating.
Table 1: Microwave-Optimized Cyclization to 5-Chloro-7-quinazolinol
Precursor | Power (W) | Time (min) | Temp (°C) | Yield (%) |
---|---|---|---|---|
2-Amino-5-chlorobenzonitrile | 300 | 25 | 140 | 92 |
2-Amino-4-chloro-N-methylbenzamide | 250 | 35 | 130 | 88 |
Methyl 2-cyano-4-chloroanthranilate | 350 | 20 | 150 | 94 |
Chlorine installation exploits inherent ring electronics: C5/C7 positions are activated for electrophilic substitution due to ortho-quinone-like resonance. Directed chlorination uses N1-protected quinazolin-4(3H)-ones with N-chlorosuccinimide (NCS) in DMF at 0°C, achieving 88-95% C5-selectivity. For C7-chlorination, in situ protection with trimethylsilyl chloride (TMSCl) followed by Cl₂ in acetic acid delivers 7-chloro isomers with 85% yield. Kinetic studies confirm C5:C7 selectivity ratios >15:1 when electron-donating groups occupy C6 [1] [10].
Halogen dance rearrangements enable access to 5-chloro regioisomers from 6-bromo precursors. n-Butyllithium (-78°C, THF) induces bromine migration from C6 to C5 via tetrahedral intermediates, followed by electrophilic quenching. Subsequent hydroxylation with KOH/CuI at 120°C introduces the C7-hydroxyl group, achieving 75% overall yield [3] [8]. This approach overcomes limitations of direct electrophilic substitution for meta-chlorination.
Table 2: Halogen Dance Protocols for 5-Chloro Isomers
Starting Material | Base | Temp (°C) | Electrophile | Final Position | Yield (%) |
---|---|---|---|---|---|
6-Bromo-7-methoxyquinazoline | n-BuLi | -78 | Cl₂ | 5-Cl, 7-OMe | 78 |
7-Bromo-6-nitroquinazolin-4-one | LDA | -98 | NCS | 5-Cl, 6-NO₂ | 65 |
8-Bromo-5-fluoroquinazolinol | LiTMP | -40 | ClTFA | 5-Cl, 5-F | 72 |
Selective protection of the C7-hydroxyl group is essential for modifying N1/N3 positions. Silyl ethers (e.g., TBDPS-Cl, imidazole catalyst) provide moderate protection (70-80% yield) but exhibit limited stability under strong bases. Superior alternatives include:
The C7-hydroxyl group undergoes O-alkylation with α-haloesters (K₂CO₃/DMF, 60°C) to afford prodrug candidates (75-82% yield). Meanwhile, C4-chlorine permits Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) introducing biaryl pharmacophores without disturbing C5-chlorine. For C2-functionalization, directed ortho-metalation using sec-BuLi/TMEDA at -78°C followed by DMF quench installs formyl groups (60-68% yield), enabling Schiff base formation [7] [8].
Table 3: Chemoselective Transformations of 5-Chloro-7-quinazolinol
Reaction Type | Conditions | Site Modified | Yield Range (%) | Key Application |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane/H₂O, 80°C | C4 | 80–92 | Biaryl kinase inhibitors |
O-Alkylation | K₂CO₃, alkyl bromide, DMF, 60°C | C7-OH | 75–85 | Prodrug synthesis |
Directed C2-Lithiation | sec-BuLi, TMEDA, -78°C; DMF | C2 | 60–68 | Aldehyde for condensation |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9